molecular formula C19H31NO3 B141121 Methyl 4-(3-(dibutylamino)propoxy)benzoate CAS No. 437651-42-8

Methyl 4-(3-(dibutylamino)propoxy)benzoate

Cat. No.: B141121
CAS No.: 437651-42-8
M. Wt: 321.5 g/mol
InChI Key: LGPWAAYOCNWIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-(dibutylamino)propoxy)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C19H31NO3 and its molecular weight is 321.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

  • Synthesis and Applications of Methyl-2-formyl benzoate : Methyl-2-formyl benzoate, a compound with a variety of pharmacological activities, serves as an important precursor in the synthesis of new bioactive molecules. Its versatility in organic synthesis highlights the potential of similar compounds for the preparation of medical products, emphasizing the significance of such chemicals in drug development and the pharmaceutical industry (Farooq & Ngaini, 2019).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Agents : The review on monoterpenes, specifically focusing on p-Cymene, reveals the antimicrobial potential of compounds used in traditional medicines. This underscores the importance of exploring the antimicrobial properties of various compounds, including potentially Methyl 4-(3-(dibutylamino)propoxy)benzoate, for biomedical applications (Marchese et al., 2017).
  • Antioxidant Activity of Chromones : The review on chromones illustrates the antioxidant potential of such compounds, relevant for neutralizing active oxygen and mitigating cell impairment. This suggests the broader relevance of studying the antioxidant properties of related compounds (Yadav et al., 2014).

Environmental and Health Implications

  • Environmental Chemicals and Epigenetics : The review on epigenetics and environmental chemicals highlights the impact of various chemicals, including metals and pollutants, on gene expression without altering the DNA sequence. This area of research is critical for understanding the potential epigenetic effects of chemicals, including this compound, on human health and the environment (Baccarelli & Bollati, 2009).

Properties

IUPAC Name

methyl 4-[3-(dibutylamino)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPWAAYOCNWIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431534
Record name Methyl 4-[3-(dibutylamino)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437651-42-8
Record name Methyl 4-[3-(dibutylamino)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the mixture of methyl 4-(3-bromopropoxy)benzoate [17a] methyl 4,4′-[1,3-propanediylbis(oxy)]bisbenzoate [20] previous step (19.12 g) and dibutylamine (27.14 g, 35.7 mL, 210 mmol) in toluene (50.0 mL) was stirred under reflux conditions for 3 hours, cooled and extracted with 15% hydrochloric acid (3×40 mL). The combined aqueous layers were washed with of toluene (50 mL), basified to pH 8.5 with sodium bicarbonate and extracted with toluene (3×30 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated under reduced pressure at 60° C. (water bath). The residue was dissolved in hexane and passed through thin layer of silica gel. The solvent was evaporated under reduced pressure at 50-60° C. (water bath) to give 14.71 g (61.1% yield from 2 steps) of methyl 4-(3-dibutylaminopropoxy)benzoate [18a] as an oil.
Quantity
35.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.